2-(4-Methoxyphenylmethoxy)acetophenone
Description
2-(4-Methoxyphenylmethoxy)acetophenone is an acetophenone derivative featuring a methoxyphenylmethoxy substituent at the 2-position of the acetophenone core. This compound is primarily utilized in agrochemical and pharmaceutical research due to its electron-rich aromatic ring, which enhances reactivity in heterocyclic synthesis . Its methoxy group (-OCH₃) acts as an electron-donating group (EDG), influencing both chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-1-phenylethanone |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-13(8-10-15)11-19-12-16(17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
UNLDZYKPHAVXDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Donating vs. Electron-Withdrawing Groups
- 2-(4-Methoxyphenylmethoxy)acetophenone: The methoxy group increases electron density on the aromatic ring, facilitating electrophilic substitution reactions. This property makes it suitable for synthesizing agrochemicals and anti-inflammatory agents .
- 4′-Methoxy-2,2,2-Trifluoroacetophenone (CAS: 711-38-6): The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG), reducing ring reactivity but enhancing metabolic stability. This compound is used in pharmaceuticals and materials science due to its resistance to oxidation .
- 2-(4-Chlorophenyl)acetophenone (CAS: 6332-83-8): The chloro (-Cl) substituent exhibits mixed inductive (EWG) and resonance (EDG) effects. It serves as a precursor for antipsychotic drugs and UV stabilizers in polymers .
Physical and Chemical Properties
The trifluoromethyl derivative’s solubility in polar aprotic solvents (e.g., DMSO) enhances its utility in drug formulation, while chalcones are favored in fragrance industries due to their stability .
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